molecular formula C8H12ClN3O B8381981 2-chloro-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone

2-chloro-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No.: B8381981
M. Wt: 201.65 g/mol
InChI Key: YEFQZMSEKKCYRN-UHFFFAOYSA-N
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Description

2-chloro-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-chloro-1-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)ethanone

InChI

InChI=1S/C8H12ClN3O/c1-5(2)12-8(7(13)4-9)10-6(3)11-12/h5H,4H2,1-3H3

InChI Key

YEFQZMSEKKCYRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C(=O)CCl)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 10 L four necked flask was charged 1-Isopropyl-3-methyl-1H-1,2,4-triazole 7 (400 g) in THF (2.5 L). The resulting solution was cooled to −40° C. and 2.5 M n-butyllithium BuLi in n-hexanes (1.41 L) was added while keeping the internal temp. below −20° C. The resulting yellow suspension was stirred at −40° C. for 1 hour before being transferred. To a 20 L flask was charged 2-chloro-N-methoxy-N-methylacetamide 10 (485 g) in THF (4 L). The resulting solution was cooled to −40° C. at which point a white suspension was obtained, and to this was added the solution of lithiated triazole 7 keeping the internal temp. below −20° C. At this point a yellow orange solution was obtained which was stirred at −30° C. for 1 hour. Propionic acid (520 mL) was added keeping the internal temp. below −20° C. The resulting off-white to yellowish suspension was warmed to −5° C. over 30 minutes. Citric acid (200 g) in water (0.8 L) was added and after stirring for 5 minutes a clear biphasic mixture was obtained. At this point stirring was stopped and the bottom aqueous layer was removed. The organic phase was washed with 20 w % K3PO4 solution (1 L), 20 w % K2HPO4 solution (2 L), and 20 w % NaCl solution (1 L). The organics was reduced to ca 4 L via distillation under vacuum to afford 2-chloro-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone 13 as a dark amber liquid which was used “as is” in the next step.
[Compound]
Name
four
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
n-butyllithium BuLi
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
n-hexanes
Quantity
1.41 L
Type
solvent
Reaction Step Two
Quantity
485 g
Type
reactant
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
520 mL
Type
reactant
Reaction Step Five
Quantity
200 g
Type
reactant
Reaction Step Six
Name
Quantity
0.8 L
Type
solvent
Reaction Step Six

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